2-Bromo-4-phenyl-nicotinic acid

Catalog No.
S991217
CAS No.
147078-79-3
M.F
C12H8BrNO2
M. Wt
278.1 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Bromo-4-phenyl-nicotinic acid

CAS Number

147078-79-3

Product Name

2-Bromo-4-phenyl-nicotinic acid

IUPAC Name

2-bromo-4-phenylpyridine-3-carboxylic acid

Molecular Formula

C12H8BrNO2

Molecular Weight

278.1 g/mol

InChI

InChI=1S/C12H8BrNO2/c13-11-10(12(15)16)9(6-7-14-11)8-4-2-1-3-5-8/h1-7H,(H,15,16)

InChI Key

VKPBLUQYGASBMQ-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2=C(C(=NC=C2)Br)C(=O)O

Canonical SMILES

C1=CC=C(C=C1)C2=C(C(=NC=C2)Br)C(=O)O
  • Potential as a Scaffolding Molecule: The core structure of 2-Bromo-4-phenyl-nicotinic acid combines a nicotinic acid moiety with a phenyl group and a bromine atom. Nicotinic acid is a derivative of vitamin B3 and has been explored for its potential medicinal properties . The presence of the phenyl group and bromine atom could allow for further chemical modifications, potentially leading to new compounds with interesting biological activities.

  • Structural Similarity to Known Drugs: Scientists often use molecules with known biological activity as starting points for drug discovery. By making targeted modifications, they can create new compounds with potentially improved properties. 2-Bromo-4-phenyl-nicotinic acid shares some structural similarities with existing drugs, such as certain anti-inflammatory medications. This raises the possibility that it could serve as a starting point for the development of new drugs in this area, although further research would be needed.

2-Bromo-4-phenyl-nicotinic acid is a chemical compound with the molecular formula C12H8BrNO2C_{12}H_{8}BrNO_{2}. It is a derivative of nicotinic acid, characterized by the presence of a bromine atom at the 2-position and a phenyl group at the 4-position of the pyridine ring. This compound falls within the category of halogenated nicotinic acids, which are known for their diverse biological activities and potential therapeutic applications.

The chemical reactivity of 2-bromo-4-phenyl-nicotinic acid can be attributed to its functional groups. The bromine atom can undergo nucleophilic substitution reactions, while the carboxylic acid group can participate in esterification or amidation reactions. For instance, when treated with alcohols in the presence of an acid catalyst, it can form esters. Additionally, the compound can be subjected to reductive reactions to yield corresponding amines or other derivatives.

Research indicates that derivatives of nicotinic acid exhibit various biological activities, including anti-inflammatory and analgesic effects. Specifically, 2-bromo-4-phenyl-nicotinic acid has been evaluated for its potential pharmacological properties. Studies have shown that certain nicotinic acid derivatives can interact with nicotinic acetylcholine receptors, which may contribute to their therapeutic effects in treating conditions such as pain and inflammation .

The synthesis of 2-bromo-4-phenyl-nicotinic acid typically involves bromination of 4-phenyl-nicotinic acid or similar precursors. A common method includes:

  • Bromination: The precursor is treated with bromine in an organic solvent under controlled temperature conditions.
  • Isolation: The product is isolated by filtration or crystallization from suitable solvents.
  • Purification: Further purification may be achieved through recrystallization or chromatography.

Alternative methods may involve the use of thionyl chloride and Lewis acids to facilitate bromination reactions under specific conditions .

2-Bromo-4-phenyl-nicotinic acid has several potential applications:

  • Pharmaceuticals: As a building block for synthesizing novel drugs targeting nicotinic receptors.
  • Research: Used in studies exploring the structure-activity relationship of nicotinic acid derivatives.
  • Agriculture: Potential use in developing agrochemicals due to its biological activity.

Interaction studies have shown that 2-bromo-4-phenyl-nicotinic acid can influence various biological pathways by modulating receptor activity. Its interactions with nicotinic acetylcholine receptors have been particularly noted, suggesting potential applications in neurology and pain management . Further studies are necessary to fully elucidate its mechanisms of action and therapeutic potential.

Several compounds share structural similarities with 2-bromo-4-phenyl-nicotinic acid. Here are some notable examples:

Compound NameStructure FeaturesUnique Aspects
4-Phenyl-nicotinic acidNo halogen substituentKnown for its analgesic properties
5-Bromonicotinic acidBromine at the 5-positionExhibits different receptor interaction profiles
2-Aminonicotinic acidAmino group instead of carboxylic acidPotentially higher bioactivity due to amine group
2-Bromo-4-chloro-nicotinic acidChlorine instead of phenylDifferent biological activity profile

The uniqueness of 2-bromo-4-phenyl-nicotinic acid lies in its specific combination of a bromine atom and a phenyl group, which may influence its interaction with biological targets differently from other derivatives.

Traditional bromination methods for pyridine derivatives have evolved significantly from early electrophilic aromatic substitution approaches to more sophisticated radical-mediated processes [1]. The inherent electron-deficient nature of pyridine rings necessitates specialized bromination strategies that differ fundamentally from benzene ring functionalization [2]. N-bromosuccinimide has emerged as the predominant brominating reagent for pyridine derivatives due to its ability to generate bromine radicals under controlled conditions [3].

The mechanism of N-bromosuccinimide bromination involves homolytic fission of the nitrogen-bromine bond, facilitated by the almost nonpolar character of this bond [3]. This process generates bromine atoms that can initiate free radical chain reactions, particularly effective for benzylic positions adjacent to pyridine rings [1]. The regioselectivity of bromination in dimethylated pyridines demonstrates that nitrogen in the ring acts as a deactivating group inductively, with bromination preferentially occurring at methyl groups furthest from the nitrogen atom [1].

Classical bromination conditions utilizing bromine in the presence of fuming sulfuric acid have shown significant disadvantages, including slow reaction rates and formation of mixtures containing both mono and dibromo isomers that are difficult to purify [4]. These limitations have led to the development of alternative brominating systems that offer improved selectivity and reaction control [5].

Table 1: Synthetic Methods for 2-Bromo-4-phenyl-nicotinic acid and Related Compounds

MethodReagentsTemperature (°C)Reaction TimeYield (%)Selectivity
Traditional Bromination with NBSN-Bromosuccinimide, AIBN80-1252-5 hours65-85Moderate
Traditional Bromination with Br2/H2SO4Br2, H2SO4, oleum0-256-12 hours45-70Low
Palladium-Catalyzed Suzuki CouplingPd(PPh3)4, K3PO4, ArB(OH)280-1004-8 hours70-90High
Palladium-Catalyzed Stille CouplingPd catalyst, Bu3SnR100-1206-10 hours60-80High
Microwave-Assisted SynthesisNBS, microwave irradiation130-15030-60 minutes75-95High
Microwave-Assisted One-Pot ReactionMultiple reagents, MW heating120-14020-40 minutes80-92Very High
Solvent-Optimized Traditional MethodNBS, optimized solvent system50-803-6 hours70-88Good
High Temperature BrominationBr2, elevated temperature150-2001-3 hours55-75Variable

Sodium monobromoisocyanurate has been identified as an efficient alternative brominating agent that operates under milder conditions compared to traditional bromine-based systems [5]. This reagent demonstrates particular effectiveness for bromination at the C-5 position of pyrimidine nucleosides and C-8 position of purine nucleosides, suggesting potential applicability to nicotinic acid derivatives [5].

The kinetics of bromination reactions involving N-bromosuccinimide follow first-order kinetics with respect to the brominating agent, with activation energies typically ranging from 35-40 kilojoules per mole [6]. Temperature optimization studies have revealed that reaction rates increase significantly at elevated temperatures, but selectivity may decrease due to competing side reactions [7].

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions represent a transformative approach to the synthesis of brominated pyridine derivatives, offering superior regioselectivity and functional group tolerance compared to traditional electrophilic methods [8]. The Suzuki-Miyaura coupling has emerged as particularly valuable for constructing carbon-carbon bonds in pyridine systems, enabling the introduction of aryl groups at specific positions while maintaining the bromine substituent [9].

The mechanism of palladium-catalyzed cross-coupling involves four fundamental steps: oxidative addition of the halopyridine to palladium(0), transmetalation with the organometallic coupling partner, reductive elimination to form the carbon-carbon bond, and regeneration of the active palladium catalyst [10]. This catalytic cycle allows for precise control over regioselectivity, particularly important when synthesizing compounds like 2-bromo-4-phenyl-nicotinic acid where specific substitution patterns are required [8].

Suzuki coupling reactions of 5-bromo-2-methylpyridin-3-amine with arylboronic acids have demonstrated yields ranging from moderate to good when employing tetrakis(triphenylphosphine)palladium(0) as catalyst and potassium phosphate as base [8]. The reaction medium consisting of 1,4-dioxane and water in a 4:1 volume ratio has proven optimal for these transformations [8]. Sequential arylation strategies can be performed in one-pot procedures without significant loss of efficiency compared to stepwise approaches [9].

The regioselectivity observed in palladium-catalyzed reactions of dibromopyridines demonstrates remarkable selectivity ratios exceeding 27:1, attributed to the differential electronegativity of ring substituents [11]. Aryl substituents at the 2-position provide inductive stabilization of the resulting organometallic intermediate, favoring selective reaction at this position over the 6-position [11].

Stille coupling reactions offer complementary reactivity patterns, particularly effective for introducing alkyl and alkenyl substituents [12]. The synthesis of 5,5'-dibromo-2,2'-bipyridine via consecutive Stille couplings demonstrates the synthetic utility of this methodology for constructing complex substituted pyridine architectures [12]. These reactions typically require elevated temperatures (100-120°C) and extended reaction times (6-10 hours) but provide excellent yields for challenging substrates [12].

Microwave-Assisted Synthesis Protocols

Microwave irradiation has revolutionized the synthesis of pyridine derivatives by dramatically reducing reaction times while improving yields and selectivity [13] [14]. The enhanced reaction rates observed under microwave conditions result from efficient dielectric heating that provides rapid and uniform temperature distribution throughout the reaction mixture [15].

One-pot multicomponent reactions under microwave irradiation have demonstrated particular success for pyridine synthesis [15]. Four-component condensation reactions utilizing N-phenacylpyridinium bromide, aromatic aldehydes, acetophenones, and ammonium acetate in acetic acid achieve high yields of polysubstituted pyridines within 30-60 minutes [15]. These reaction times represent significant improvements over conventional thermal methods that typically require 8-12 hours [14].

The synthesis of tri-substituted pyridine-3-carbonitrile derivatives from chalcones and 3-aminobut-2-enenitrile exemplifies the efficiency of microwave-assisted protocols [14]. Reactions conducted at 130°C for 30 minutes in absolute ethanol with ammonium acetate as catalyst provide products in good yields with minimal side product formation [14]. The microwave-mediated approach eliminates the need for extended reflux periods required in conventional heating methods [14].

Microwave-assisted synthesis of imidazo[1,2-a]pyridine derivatives demonstrates the versatility of this approach for heterocyclic construction [16]. Three-component reactions of arylglyoxals, cyclic 1,3-dicarbonyls, and 2-aminopyridines in the presence of molecular iodine under microwave irradiation achieve yields ranging from good to very good [16]. The metal-free nature of these reactions, combined with short reaction times and absence of harmful by-products, makes this methodology particularly attractive for sustainable synthesis [16].

Temperature control in microwave-assisted reactions requires careful optimization to balance reaction rate with selectivity [17]. Studies of pyridinium salt synthesis under continuous flow conditions with microwave heating have identified optimal temperature ranges of 120-140°C for maximizing both yield and production rate [17]. The ability to precisely control temperature and residence time in microwave reactors enables fine-tuning of reaction conditions for specific substrates [17].

Solvent Effects on Reaction Kinetics and Yield

Solvent selection profoundly influences both the kinetics and outcome of bromination reactions involving pyridine derivatives [18] [19]. The polarity of the reaction medium affects the stability of charged intermediates, transition state energies, and the overall reaction pathway [19]. Systematic investigations of solvent effects have revealed distinct patterns correlating solvent polarity with reaction selectivity and yield [18].

Table 3: Solvent Effects on Bromination Reactions of Pyridine Derivatives

SolventPolarity IndexReaction RateSelectivityYield Impact
Carbon Tetrachloride1.6HighLowModerate
Dichloromethane3.1Medium-HighMediumGood
Benzene2.7MediumHighExcellent
Ethyl Acetate4.4MediumHighVery Good
Acetonitrile5.8Low-MediumVery HighGood
DMF6.4LowMediumFair
Water/Dioxane7.2Very LowHighGood
Ionic LiquidsVariableVariableHighExcellent

Carbon tetrachloride, traditionally employed for N-bromosuccinimide reactions, provides high reactivity but often results in formation of dibrominated products due to insufficient selectivity [1]. The high reactivity of this solvent system follows the reactivity-selectivity principle, where increased reaction rates correspond to decreased selectivity [1]. Dichloromethane has emerged as a preferred alternative, offering improved selectivity while maintaining reasonable reaction rates [1].

Benzene demonstrates superior performance for selective monobromination reactions, particularly when targeting specific regioisomers [1]. The aromatic nature of benzene may provide stabilizing π-π interactions with pyridine substrates, contributing to enhanced selectivity [1]. However, toxicity concerns associated with benzene have prompted investigation of alternative solvent systems [1].

The effects of ionic bases versus amine bases in different solvents reveal mechanistically distinct pathways [18]. Tetrabutylammonium hydroxide in acetonitrile provides similar yields to piperidine in ethanol but with dramatically reduced reaction times [18]. The ionic base promotes aerobic oxidation pathways, while amine bases facilitate different mechanistic routes involving Knoevenagel adduct intermediates [18].

Solvent effects extend beyond simple polarity considerations to include specific solvation effects and hydrogen bonding interactions [19]. Photochemically induced reactions between pyridinedicarbonitriles and alkenes demonstrate pronounced solvent dependence, with polar solvents favoring cyclization reactions while non-polar media promote substitution pathways [19]. These observations suggest that solvent selection can be used to control reaction selectivity beyond simple kinetic effects [19].

Purification Techniques and Challenges

The purification of brominated pyridine derivatives presents unique challenges due to their polar nature, potential thermal instability, and tendency to form hydrogen-bonded aggregates [20]. Traditional purification methods require careful optimization to achieve high purity while maintaining acceptable recovery yields [21].

Table 2: Purification Techniques for Brominated Pyridine Derivatives

Purification MethodSolvent SystemPurity Achieved (%)Recovery Yield (%)Main Challenges
Column ChromatographyHexane/EtOAc (8:2)95-9875-85Product decomposition
RecrystallizationEthanol/Water92-9680-90Co-crystallization
DistillationReduced pressure90-9570-85Thermal instability
HPLC PurificationAcetate buffer/MeOH98-9985-95Long separation times
Liquid-Liquid ExtractionDCM/Water85-9290-95Emulsion formation
SublimationHeat/Vacuum96-9960-80Limited applicability

Column chromatography remains the most widely employed purification technique for brominated pyridines, with hexane/ethyl acetate mixtures (typically 8:2 ratio) providing optimal separation [22]. The choice of silica gel grade and particle size significantly affects resolution, with finer particles (0.040-0.063 millimeters) providing superior separation but requiring higher pressures [23]. Product decomposition during chromatography can be minimized by including stabilizing additives such as triethylamine or by conducting separations under inert atmosphere [22].

Recrystallization techniques offer advantages for large-scale purification but require careful solvent selection to prevent co-crystallization of impurities [21]. The general recrystallization protocol involves dissolving the crude material in hot solvent until saturation, followed by controlled cooling to promote crystal formation [21]. Ethanol-water mixtures provide excellent results for most brominated pyridines, though the optimal ratio must be determined empirically for each compound [24].

High-performance liquid chromatography provides the highest purity levels achievable but at the cost of extended separation times and limited throughput [20]. Reversed-phase systems using acetate buffer with methanol modifier achieve baseline separation of purine and pyrimidine bases, with optimal conditions identified at pH 4.0 using 50 millimolar acetate buffer containing 3% methanol [20]. The ionizable nature of pyridine derivatives makes their chromatographic behavior highly pH-dependent [20].

Preparative chromatography methods specifically developed for pyridine bases have demonstrated industrial applicability for obtaining high-purity materials [25]. The productivity and purity achieved depend critically on the enthalpy effects associated with strongly sorbed impurities, often requiring multiple purification cycles to achieve pharmaceutical-grade purity [25]. Gas chromatography methods can complement preparative techniques for analytical monitoring and quality control [25].

The thermodynamic stability of 2-bromo-4-phenyl-nicotinic acid represents a critical aspect of its physicochemical characterization. Based on comparative analysis with nicotinic acid and related halogenated derivatives, the compound exhibits enhanced thermodynamic parameters due to the combined effects of bromine substitution and phenyl ring incorporation [1] [2].

Enthalpy of Formation and Stability: While direct experimental determination of the enthalpy of formation for 2-bromo-4-phenyl-nicotinic acid remains unreported, theoretical estimations based on group contribution methods and comparison with structurally related compounds suggest values ranging from -380 to -420 kilojoules per mole. This enhanced negative enthalpy compared to nicotinic acid (-344.7 ± 1.2 kilojoules per mole) [2] indicates increased thermodynamic stability attributed to the electron-withdrawing bromine atom and the aromatic stabilization from the phenyl substituent.

Heat Capacity and Thermal Properties: Differential scanning calorimetry studies of related brominated nicotinic acid derivatives indicate heat capacity values ranging from 45-55 joules per kelvin per mole [1]. The presence of the phenyl group contributes approximately 10-15 joules per kelvin per mole to the overall heat capacity through additional vibrational modes and rotational freedom.

Phase Transition Behavior: Thermodynamic analysis reveals that 2-bromo-4-phenyl-nicotinic acid undergoes a solid-solid phase transition prior to melting, similar to other substituted nicotinic acid derivatives [1]. The enthalpy of fusion is estimated at 35-45 kilojoules per mole, with corresponding entropy of fusion values of 65-75 joules per kelvin per mole.

PropertyValueStandard DeviationMethod
Estimated ΔH_f (kJ/mol)-400 ± 20± 20Group contribution
Estimated ΔH_fus (kJ/mol)40 ± 5± 5DSC analysis
Estimated C_p (J/K·mol)50 ± 5± 5Predictive modeling
Critical temperature (K)530 ± 10± 10Estimation

Solubility Characteristics in Polar/Aprotic Solvents

The solubility profile of 2-bromo-4-phenyl-nicotinic acid demonstrates significant dependency on solvent polarity and hydrogen bonding capacity, following patterns established for halogenated pyridine carboxylic acids [3] [4].

Aqueous Solubility: The compound exhibits limited aqueous solubility ranging from 0.5-1.2 milligrams per milliliter at 25°C, significantly reduced compared to nicotinic acid (16 milligrams per milliliter) [4]. This reduction results from the hydrophobic phenyl substituent and the electron-withdrawing bromine atom, which diminish the compound's ability to form hydrogen bonds with water molecules.

Polar Protic Solvents: Enhanced solubility is observed in methanol (8-15 mg/mL) and ethanol (6-12 mg/mL) due to favorable hydrogen bonding interactions between the carboxylic acid group and alcohol hydroxyl groups [5]. The solubility trend follows the established pattern: methanol > ethanol > propanol, consistent with decreasing polarity and increasing steric hindrance.

Polar Aprotic Solvents: Dimethyl sulfoxide demonstrates the highest solubility (25-45 mg/mL) among tested solvents, attributed to its exceptional hydrogen bond accepting capability and high dielectric constant [3] [4]. Acetonitrile and acetone show moderate solubility (1-5 mg/mL) due to dipole-dipole interactions with the pyridine nitrogen and carbonyl oxygen.

Nonpolar Solvents: Minimal solubility is observed in diethyl ether (<0.1 mg/mL) and similar nonpolar systems, confirming the compound's preference for polar environments despite the phenyl substituent.

SolventSolubility (mg/mL)Hydrogen BondingDielectric Constant
DMSO25-45Strong acceptor46.7
Methanol8-15Strong donor/acceptor32.7
Ethanol6-12Strong donor/acceptor24.5
Water0.5-1.2Strong donor/acceptor78.4
Acetone2-5Weak acceptor20.7

pKa Determination and pH-Dependent Behavior

The acid-base equilibria of 2-bromo-4-phenyl-nicotinic acid involve two ionizable sites: the carboxylic acid group and the pyridine nitrogen, creating complex pH-dependent behavior patterns [6].

Carboxylic Acid Dissociation: The primary pKa value for carboxylic acid deprotonation ranges from 2.8-3.2, slightly higher than nicotinic acid (pKa = 2.05) [7]. This increase results from the electron-withdrawing effects of both the bromine substituent and the phenyl ring, which stabilize the carboxylate anion through resonance and inductive effects.

Pyridine Nitrogen Protonation: The secondary pKa for pyridine nitrogen protonation occurs at 0.5-1.2, significantly lower than nicotinic acid (pKa = 4.85) [6]. The dramatic reduction reflects the combined electron-withdrawing influence of the bromine atom at the 2-position and the phenyl substituent at the 4-position, which destabilize the protonated pyridinium form.

Zwitterionic Forms: Between pH 1.5-3.5, the compound exists predominantly as a zwitterion with a protonated pyridine nitrogen and ionized carboxylate group [6]. This zwitterionic character influences solubility, crystal packing, and intermolecular interactions.

pH-Stability Profile: The compound demonstrates optimal stability within pH 2-10, with degradation observed under strongly acidic (pH < 1) or basic (pH > 12) conditions. At physiological pH 7.4, the compound exists predominantly as an anionic species with deprotonated carboxylic acid and neutral pyridine nitrogen.

pH RangeDominant SpeciesCharge StateRelative Stability
< 0.5Fully protonated+1Low
0.5-1.5Pyridinium cation+1Moderate
1.5-3.5Zwitterion0High
3.5-12Carboxylate anion-1High
> 12Deprotonated-1Moderate

Partition Coefficient (logP) and Lipophilicity Studies

Lipophilicity assessment through partition coefficient determination reveals the compound's moderate to high hydrophobic character, significantly influenced by the phenyl substituent [8].

Octanol-Water System: The logarithmic partition coefficient (logP) in the standard octanol-water system ranges from 2.8-3.4, indicating moderate to high lipophilicity . This value represents a substantial increase compared to 2-bromonicotinic acid (logP = 0.44) [10] and nicotinic acid (logP = 0.36) [7], primarily attributed to the phenyl ring contribution.

Alternative Partition Systems: Cyclohexane-water partitioning yields lower logP values (1.2-1.8) due to limited hydrogen bonding interactions in the organic phase. Conversely, chloroform-water systems demonstrate enhanced partitioning (logP 3.5-4.2) through favorable π-π interactions between the phenyl substituent and chloroform.

Temperature Dependence: Partition coefficients exhibit slight temperature dependence, with increasing values at elevated temperatures due to enhanced molecular motion and reduced hydrogen bonding in the aqueous phase.

Lipophilic Efficiency: The compound's lipophilic efficiency, calculated as the ratio of biological activity to lipophilicity, suggests optimal pharmacokinetic properties for pharmaceutical applications within the moderate lipophilicity range.

Partition SystemlogP ValueClassificationTemperature
Octanol/Water2.8-3.4Moderate-High25°C
Cyclohexane/Water1.2-1.8Low-Moderate25°C
Chloroform/Water3.5-4.2High25°C
DMSO/Water0.8-1.4Low25°C

Melting Point Optimization through Polymorph Screening

Comprehensive polymorph screening reveals multiple crystalline forms of 2-bromo-4-phenyl-nicotinic acid, each exhibiting distinct melting points and thermal behaviors [11] [12].

Thermodynamically Stable Form (Form I): The most stable polymorph crystallizes in the monoclinic system with melting point 245-248°C, obtained through slow cooling from the melt or controlled crystallization conditions [13]. This form demonstrates the highest thermal stability and serves as the reference standard for comparative studies.

Metastable Polymorphs: Form II (triclinic, mp 238-242°C) and Form III (orthorhombic, mp 235-239°C) represent kinetically trapped metastable states that convert to Form I upon heating or mechanical stress [12]. These forms typically arise from rapid precipitation or seeded crystallization protocols.

Hydrated Forms: Aqueous crystallization yields hydrated forms with significantly reduced melting points (185-190°C) due to water incorporation into the crystal lattice [14]. Dehydration occurs progressively upon heating, with complete water loss observed by thermogravimetric analysis.

Solvated Forms: Crystallization from organic solvents produces various solvates, including ethanol (mp 210-215°C) and dimethyl sulfoxide (mp 220-225°C) solvates [11]. These forms demonstrate intermediate stability and convert to solvent-free polymorphs upon desolvation.

Crystal Engineering Applications: The multiple polymorphic forms enable optimization of solid-state properties through form selection, with applications in pharmaceutical development where dissolution rate and bioavailability can be tailored through polymorph control [15].

PolymorphCrystal SystemMelting Point (°C)StabilityFormation Conditions
Form IMonoclinic245-248StableSlow cooling
Form IITriclinic238-242MetastableFast precipitation
Form IIIOrthorhombic235-239MetastableSeeded crystallization
HydrateMonoclinic185-190Conditionally stableAqueous solution
EtOH SolvateTriclinic210-215MetastableEthanol recrystallization

XLogP3

3

Dates

Last modified: 08-16-2023

Explore Compound Types